sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate

CPT1 inhibition enantiomeric specificity fatty acid oxidation

Racemic etomoxir confounds CPT1 studies-the inactive (S)-enantiomer exerts off-target effects on lipid synthesis independent of CPT1. (R)-Etomoxir sodium salt hydrate (CAS 1049724-28-8) is the stereospecifically active, irreversible CPT1 inhibitor prodrug that ensures complete target engagement. • Complete mitochondrial FAO blockade at low μM; oxfenicine achieves only partial inhibition • Enantiopure (R)-form eliminates (S)-enantiomer confounds, ensuring dose-response reproducibility across labs • Dual CPT1/DGAT1 inhibition enables unique metabolic dissection vs. teglicar ≥98% purity; available for immediate global dispatch.

Molecular Formula C15H20ClNaO5
Molecular Weight 338.76 g/mol
CAS No. 1049724-28-8
Cat. No. B12062792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate
CAS1049724-28-8
Molecular FormulaC15H20ClNaO5
Molecular Weight338.76 g/mol
Structural Identifiers
SMILESC1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+]
InChIInChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1
InChIKeyWENJLJJSJDAJDN-QCUBGVIVSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate Hydrate: Procurement-Grade Specification & Chemical Identity for CPT1 Inhibition Studies


Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate (CAS 1049724-28-8), widely catalogued as (R)-(+)-Etomoxir sodium salt hydrate, is the chiral-resolved, water-soluble sodium salt of the archetypal carnitine palmitoyltransferase-1 (CPT1) inhibitor . This single-enantiomer oxirane carboxylate acts as a prodrug; upon cellular uptake it is converted to its CoA thioester, which then irreversibly alkylates the catalytic site of CPT1, blocking mitochondrial long-chain fatty acid β-oxidation. The (R)-enantiomer is the stereospecifically active form, whereas the (S)-enantiomer does not inhibit CPT1 [1]. This fundamental stereochemical requirement makes procurement of the correct enantiomeric form a non-negotiable prerequisite for any experiment aiming to interrogate CPT1-dependent fatty acid oxidation.

1
Stereochemical-control research workflow Single-enantiomer (R)-form for CPT1 target engagement; enantiomeric identity is required for pathway interpretation.
2
CPT1-dependent FAO pathway studies Irreversible inhibitor prodrug; CoA thioester formation enables catalytic-site alkylation of CPT1 for mitochondrial β-oxidation blockade.
3
Water-soluble sodium salt format Hydrate form supports aqueous formulation for in vitro cellular assays and in vivo dosing research.

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate Hydrate: Why Racemic or Alternative CPT1 Inhibitors Cannot Substitute


The (R)-Etomoxir scaffold is not simply interchangeable with its racemic mixture, the (S)-enantiomer, or structurally distinct CPT1 inhibitors. First, racemic etomoxir introduces the inactive (S)-enantiomer, which can confound pharmacokinetic profiling through differential plasma protein binding [1] and exerts off-target effects on fatty acid and cholesterol synthesis that are distinct from CPT1 inhibition [2]. Second, pharmacologically distinct CPT1 inhibitors—teglicar (ST1326), oxfenicine, trimetazidine, and perhexiline—exhibit divergent inhibition profiles: teglicar acts as a reversible, liver-isoform-selective inhibitor, oxfenicine is a partial FAO inhibitor in intact cells, and trimetazidine lacks direct FAO-inhibitory activity altogether [3][4]. Third, etomoxir itself carries a unique dual pharmacology: at low micromolar concentrations it fully blocks cellular FAO, but also exerts a documented off-target inhibition of diacylglycerol acyltransferase 1 (DGAT1), which teglicar lacks [5]. These differences in mechanism (irreversible vs. reversible), isoform selectivity, and off-target profile mean that substituting one compound for another can generate non-overlapping—and potentially contradictory—experimental conclusions. Investigators must therefore verify and report the exact chemical identity, enantiomeric purity, and salt form of the inhibitor used.

Racemic etomoxir
vs. (R)-Etomoxir: The inactive (S)-enantiomer in racemic material may introduce differential plasma protein binding and CPT1-independent off-target metabolic effects, confounding pharmacokinetic and target-engagement interpretation.
Teglicar (ST1326)
vs. (R)-Etomoxir: Reversible, liver-isoform-selective inhibitor lacks etomoxir's DGAT1 off-target activity; lipid-phenotype direction may reverse, and pan-CPT1 coverage is not provided.
Oxfenicine
vs. (R)-Etomoxir: Partial FAO inhibitor only; residual FAO flux may sustain ATP levels and mask metabolic phenotypes that require complete pathway suppression.

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate Hydrate: Head-to-Head Quantitative Differentiation Evidence


(R)-Etomoxir Sodium Salt Hydrate vs. (S)-Etomoxir: Stereospecific CPT1 Inhibition as a Procurement Gate

The (R)-enantiomer of etomoxir is the exclusively active CPT1 inhibitor; the (S)-enantiomer does not inhibit CPT1 at any tested concentration . In rat hepatocytes, (R)-etomoxir inhibits fatty acid oxidation with an IC50 of approximately 2,000 nM, whereas the (S)-enantiomer shows no CPT1-dependent FAO inhibition and instead inhibits fatty acid and cholesterol synthesis to an extent comparable to the (R)-enantiomer, indicating an off-target metabolic effect that is CPT1-independent [1]. Procurement of racemic material therefore introduces a confounding variable: 50% of the administered mass contributes non-CPT1 metabolic effects without providing the target engagement sought by the investigator.

(R) vs. (S)-Etomoxir: Stereospecific CPT1 Inhibition
Head-to-head
(R)-Etomoxir: IC50 ~2,000 nM (rat hepatocyte FAO) (S)-Etomoxir: no CPT1 inhibition; inhibits fatty acid/cholesterol synthesis comparably to (R)-enantiomer Qualitative absence of CPT1 target engagement by (S)-enantiomer
Supports stereochemical identity verification for CPT1 target-engagement studies
Racemic procurement introduces uninterpretable metabolic confounding
CPT1 inhibition enantiomeric specificity fatty acid oxidation chemical probe validation

(R)-Etomoxir Sodium Salt Hydrate vs. Oxfenicine: Complete vs. Partial Inhibition of Cellular Fatty Acid Oxidation

Using a quantitative cellular FAO assay in physiologically relevant conditions, etomoxir at low micromolar concentrations was sufficient to saturate its target proteins and completely block cellular FAO function. In contrast, oxfenicine acted only as a partial inhibitor of FAO under identical experimental conditions [1]. This functional distinction is critical: partial inhibition leaves residual FAO flux that can sustain cellular ATP levels and mask metabolic phenotypes, whereas complete pharmacological ablation of FAO by etomoxir provides an unambiguous loss-of-function signal.

Etomoxir vs. Oxfenicine: Complete vs. Partial FAO Blockade
Cross-study comparable
Etomoxir: complete cellular FAO blockade at low μM concentrations Oxfenicine: partial FAO inhibitor under identical conditions Full vs. partial pathway suppression; oxfenicine does not achieve complete FAO ablation
Supports selection for metabolic flux studies requiring unambiguous loss-of-function signal
Residual FAO flux with oxfenicine may mask substrate-dependency phenotypes
fatty acid oxidation bioenergetics inhibitor pharmacology mitochondrial metabolism

(R)-Etomoxir Sodium Salt Hydrate vs. Teglicar (ST1326): Divergent Off-Target DGAT1 Inhibition Alters Lipid Phenotype Interpretation

In freshly isolated mouse hepatocytes, the specific CPT1 inhibitor teglicar strongly increased medium-chain fatty acid-containing triacylglycerol (MCFA-TG) synthesis, consistent with a compensatory shunting of fatty acids toward esterification when β-oxidation is blocked. In sharp contrast, etomoxir blocked MCFA-TG synthesis entirely, phenocopying direct pharmacological inhibition or genetic deletion of DGAT1 [1]. This demonstrates that etomoxir possesses a potent off-target inhibitory activity against DGAT1 that teglicar lacks. Investigators studying lipid droplet biology or hepatic steatosis must account for this dual pharmacology: any observed reduction in triglyceride accumulation under etomoxir treatment cannot be attributed solely to CPT1 inhibition.

Etomoxir vs. Teglicar: Divergent DGAT1 Off-Target Activity
Head-to-head
Etomoxir: blocked MCFA-TG synthesis (phenocopied DGAT1 inhibition/deletion) Teglicar: strongly increased MCFA-TG synthesis Directionally opposite effects; DGAT1 deletion reduced MCFA-TG synthesis by ~70%
Supports comparative pharmacology design for deconvolving CPT1 vs. DGAT1 contributions to lipid phenotype
Lipid droplet endpoints require DGAT1-aware interpretation under etomoxir treatment
triacylglycerol synthesis DGAT1 medium-chain fatty acids off-target pharmacology lipid metabolism

(R)-Etomoxir Sodium Salt Hydrate vs. Racemic Etomoxir: Differential Human Serum Albumin Binding as a Pharmacokinetic Confounder

Gel-filtration studies of etomoxir isomer binding to human serum albumin (HSA) revealed a statistically significant difference between the low-affinity binding constant of the (+)-isomer (K2 = 1.9 ± 0.1 × 10⁵ L·mol⁻¹) compared with that of the (−)-isomer (K2 = 2.6 ± 0.1 × 10⁵ L·mol⁻¹) and the racemate (K2 = 2.9 ± 0.2 × 10⁵ L·mol⁻¹) [1]. At a ligand concentration of 3.48 × 10⁻⁵ mol·L⁻¹, percent binding was approximately 95% for all forms, but the slope of percent binding versus total concentration differed significantly (p ≤ 0.05) between the (+)-isomer and the other two preparations. These differences imply that the free (unbound) fraction available for tissue distribution will differ between enantiomerically pure (R)-etomoxir and racemic material, introducing a pharmacokinetic variable that can confound in vivo dosing studies and cross-study comparisons.

Enantiomer-Specific HSA Binding
Head-to-head
1.9 ± 0.1 ×10⁵ L·mol⁻¹ (+)-isomer low-affinity K2 Racemate K2: 2.9 ± 0.2 ×10⁵ L·mol⁻¹; p ≤ 0.05 vs. (+)-isomer ~27–35% lower low-affinity binding for (+)-isomer
Supports in vivo exposure-model interpretation; free fraction may differ between enantiomerically pure and racemic material
HSA gel-filtration; differential binding may alter tissue distribution predictions
plasma protein binding enantiomer pharmacokinetics in vivo dosing free drug hypothesis

(R)-Etomoxir Sodium Salt Hydrate: Concentration-Dependent Off-Target Complex I Inhibition as a Key Experimental Design Constraint

Efforts to achieve >90% pharmacological inhibition of FAO revealed that high concentrations of etomoxir (200 μM) exert an off-target inhibition of Complex I of the mitochondrial electron transport chain [1]. At this concentration, the proliferation rate of CPT1-knockdown cells decreased nearly 2-fold and could not be restored by acetate or octanoic acid supplementation, confirming that the anti-proliferative effect was independent of CPT1 inhibition and FAO blockade. This finding establishes a critical upper concentration limit for etomoxir use: concentrations above approximately 50–100 μM risk confounding mitochondrial respiration phenotypes through Complex I inhibition rather than CPT1-specific effects.

Off-Target Complex I Inhibition Threshold
Class-level
≥200 μM Etomoxir inhibits Complex I; CPT1-KD cell proliferation reduced ~2-fold (not rescued by FAO bypass) CPT1 genetic KD: similar ~2-fold proliferation reduction via distinct mechanism FAO inhibition >90% at 200 μM coincides with Complex I off-target engagement
Supports concentration-range review for CPT1-specific assay design
Studies above 50–100 μM require CPT1-KO or substrate-rescue controls to confirm mechanism
mitochondrial respiration Complex I off-target toxicity dose selection respirometry

(R)-Etomoxir Sodium Salt Hydrate vs. DNP-Etomoxir (2,4-Dinitrophenyl Analogue): Liver CPT1 Isoform Selectivity as a Determinant of Tissue-Specific Application

Etomoxir inhibits both the liver (L-CPT1/CPT1A) and muscle (M-CPT1/CPT1B) isoforms without selectivity, which contributed to the cardiac hypertrophy observed in clinical development [1]. In contrast, the 2,4-dinitrophenyl analogue of etomoxir (DNP-Et) was developed as a specific inhibitor of L-CPT1, achieving complete inhibition of L-CPT1 with no activity against M-CPT1 [1]. This structural modification demonstrates that the etomoxir scaffold can be tuned for isoform selectivity, but also clarifies that (R)-etomoxir sodium salt hydrate itself is a pan-CPT1 inhibitor. For experiments conducted in cardiac or skeletal muscle models—where M-CPT1 is the dominant isoform—DNP-Et is unsuitable as a CPT1 inhibitor, whereas etomoxir provides complete coverage of both isoforms.

Etomoxir vs. DNP-Etomoxir: CPT1 Isoform Selectivity
Cross-study comparable
(R)-Etomoxir: pan-CPT1 inhibitor (L-CPT1/CPT1A + M-CPT1/CPT1B) DNP-Et: complete L-CPT1 inhibition; no M-CPT1 activity Isoform coverage differs: pan-CPT1 vs. liver-selective; cardiac M-CPT1 not covered by DNP-Et
Supports tissue-context-driven selection: multi-tissue or cardiac models require pan-CPT1 coverage
Cardiac hypertrophy observed with etomoxir attributed to M-CPT1 inhibition in heart
CPT1 isoform selectivity liver CPT1 muscle CPT1 cardiac metabolism chemical probe development

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate Hydrate: Evidence-Anchored Application Scenarios for Scientific Procurement


Definitive Fatty Acid Oxidation (FAO) Ablation in Cellular Bioenergetics: Metabolic Flux Analysis & Seahorse Respirometry

Where the experimental objective is complete pharmacological ablation of mitochondrial β-oxidation to quantify substrate dependency, (R)-etomoxir sodium salt hydrate is the inhibitor of choice based on direct comparative evidence showing that oxfenicine achieves only partial FAO blockade [1]. Investigators should use etomoxir at ≤50 μM to avoid Complex I off-target effects documented at ≥200 μM [2] and confirm FAO suppression by measuring residual palmitate oxidation. For studies comparing etomoxir with teglicar, note that teglicar's lack of DGAT1 inhibition will produce a different lipid phenotype (increased rather than decreased MCFA-TG synthesis) [3].

CPT1-Dependent Cancer Cell Vulnerability Profiling and Synthetic Lethality Screening

In oncology research where CPT1 is genetically validated as a vulnerability, (R)-etomoxir sodium salt hydrate provides the only commercially available irreversible CPT1 inhibitor capable of near-complete target engagement at low micromolar concentrations [1]. For proliferation assays, concentrations should be titrated below 50 μM, with CPT1-knockdown isogenic lines employed as controls to discriminate CPT1-specific anti-proliferative effects from Complex I-mediated off-target cytotoxicity [2]. The availability of the inactive (S)-enantiomer as an additional negative control is recommended to rule out non-CPT1 metabolic effects [3].

In Vivo Metabolic Studies Requiring Enantiomerically Defined Pharmacokinetics

For rodent or other in vivo models where free drug concentration dictates cardiac and hepatic target engagement, procurement of (R)-etomoxir sodium salt hydrate (rather than racemic etomoxir) is essential. The significantly lower low-affinity HSA binding of the (+)-isomer (K2 = 1.9 vs. 2.9 × 10⁵ L·mol⁻¹ for racemate) [1] translates to higher free fraction and altered tissue distribution. Investigators should report the enantiomeric purity of the administered compound and, where possible, use matched enantiomerically pure material throughout a study to ensure dose-response reproducibility across laboratories.

Hepatic Lipid Metabolism: Distinguishing CPT1-Mediated from DGAT1-Mediated Triglyceride Regulation

When studying the interplay between fatty acid oxidation and triglyceride synthesis in hepatocytes, (R)-etomoxir sodium salt hydrate uniquely enables dissection of the DGAT1 arm of lipid metabolism—a property not shared by the CPT1-selective inhibitor teglicar [1]. Investigators can exploit etomoxir's dual CPT1/DGAT1 inhibition by comparing its effects with those of teglicar (CPT1 only) and a DGAT1-selective inhibitor (e.g., A922500) to deconvolve each enzyme's contribution to the observed lipid phenotype. This comparative pharmacology approach is not feasible with teglicar alone, which lacks DGAT1 activity.

Application
Selection Property
Validation Focus
Cellular bioenergetics FAO flux analysis
Complete FAO pathway suppression
Residual palmitate oxidation confirmation; substrate-dependency endpoint review
Cancer cell CPT1 vulnerability profiling
Irreversible pan-CPT1 target engagement
CPT1-knockdown isogenic control comparison; proliferation endpoint interpretation
In vivo metabolic pharmacokinetic modeling
Enantiomerically defined pharmacokinetics
Free fraction tissue distribution modeling; inter-laboratory dose-response reproducibility
Hepatic lipid metabolism CPT1/DGAT1 deconvolution
Dual CPT1/DGAT1 pharmacological profile
Multi-inhibitor comparative lipid phenotyping; triglyceride synthesis endpoint review
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